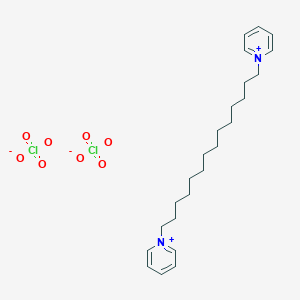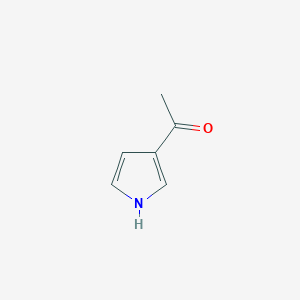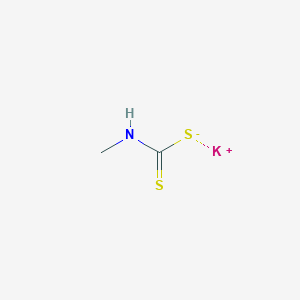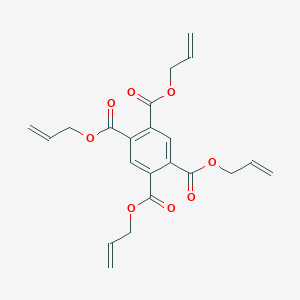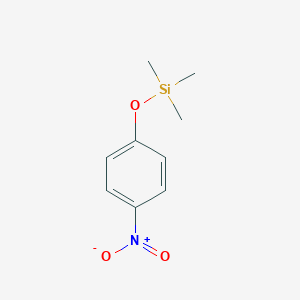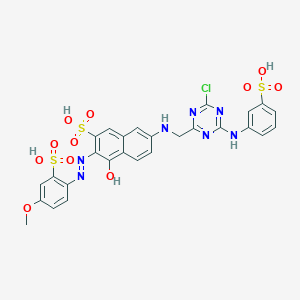![molecular formula C9H17NO B085782 4-Oxa-1-azaspiro[5.5]undecane CAS No. 180-78-9](/img/structure/B85782.png)
4-Oxa-1-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Oxa-1-azaspiro[5.5]undecane” is a chemical compound with the CAS Number: 3970-87-4 . It has a molecular weight of 155.24 . The compound is in liquid form .
Synthesis Analysis
The synthesis of “4-Oxa-1-azaspiro[5.5]undecane” derivatives has been reported in several studies . For instance, one study reported the synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives . Another study described a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Physical And Chemical Properties Analysis
“4-Oxa-1-azaspiro[5.5]undecane” is a liquid . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.Scientific Research Applications
Medicinal Chemistry: Antitumor Activity
4-Oxa-1-azaspiro[5.5]undecane derivatives have been synthesized and evaluated for their antitumor activity . These compounds have shown moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancers. The spirocyclic structure of these derivatives provides a unique scaffold for drug development, particularly in the design of novel anticancer agents.
Pharmaceutical Research: Pain Management
In the realm of pain management, certain derivatives of 4-Oxa-1-azaspiro[5.5]undecane have been identified as dual ligands for the sigma-1 receptor and the μ-opioid receptor . This dual activity suggests potential applications in developing analgesics with fewer side effects compared to traditional opioids.
Industrial Processes: Radical Chemistry
The compound’s structure is conducive to radical chemistry applications, particularly in the synthesis of carbohydrate spiro-heterocycles . These processes are crucial in the development of new materials and chemicals with specialized functions.
Environmental Science: Hazard Analysis
While not directly used in environmental science, the safety data of 4-Oxa-1-azaspiro[5.5]undecane is essential for hazard analysis in research settings . Understanding its properties helps in assessing the environmental impact of chemical spills and laboratory waste management.
Materials Science: Spirocyclic Compounds
Spirocyclic compounds like 4-Oxa-1-azaspiro[5.5]undecane are of interest in materials science due to their potential use in creating new polymers and materials with unique mechanical properties .
Analytical Chemistry: Chromatography
In analytical chemistry, 4-Oxa-1-azaspiro[5.5]undecane can be used as a standard or reference compound in chromatographic analysis to determine the presence of similar compounds in a mixture .
Mechanism of Action
Target of Action
It’s known that the compound has shown significant activity against certain cancer cell lines , suggesting that it may interact with targets involved in cell proliferation and survival.
Mode of Action
The exact mode of action of 4-Oxa-1-azaspiro[5The compound is thought to interact with its targets, leading to changes that inhibit the growth of cancer cells . More research is needed to elucidate the precise interactions and changes induced by this compound.
Result of Action
4-Oxa-1-azaspiro[5.5]undecane has demonstrated moderate to potent activity against several cancer cell lines, including A549 human lung cancer cells, MDA-MB-231 breast cancer cells, and HeLa cervical cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth.
properties
IUPAC Name |
4-oxa-1-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-11-7-6-10-9/h10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPQGSNHFGHIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627584 |
Source


|
| Record name | 4-Oxa-1-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxa-1-azaspiro[5.5]undecane | |
CAS RN |
180-78-9 |
Source


|
| Record name | 4-Oxa-1-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)

